molecular formula C18H18N2O4 B5351257 N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B5351257
M. Wt: 326.3 g/mol
InChI Key: IQRGIACNRRFKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ML297 is a small molecule that has been shown to modulate the activity of ion channels, specifically the KCNQ potassium channels.

Mechanism of Action

The mechanism of action of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the modulation of KCNQ potassium channels. KCNQ channels are involved in the regulation of neuronal excitability, and their dysfunction has been implicated in several neurological disorders. This compound has been shown to increase the activity of KCNQ2/3 channels, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the activity of KCNQ2/3 channels, which leads to a decrease in neuronal excitability. This compound has also been shown to have potential therapeutic applications in the treatment of heart failure and cancer. The compound has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that this compound may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to be stable under a wide range of conditions. This compound has also been shown to have a high degree of selectivity for KCNQ2/3 channels, which makes it a useful tool for studying the function of these channels. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide. One potential direction is to study the compound in vivo to better understand its potential therapeutic applications. Another direction is to investigate the use of this compound as an anticancer agent, as preliminary studies have shown promising results. Additionally, there is potential for the development of new compounds that are based on the structure of this compound, which may have improved pharmacological properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of neurological disorders, heart failure, and cancer.

Synthesis Methods

The synthesis method of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-nitroaniline, which is converted to 2-aminobenzonitrile through a reduction reaction. The 2-aminobenzonitrile is then reacted with 4-bromo-2-(trifluoromethyl)phenyl isocyanate to form the intermediate compound. The intermediate compound is then reacted with propylamine to form the final product, this compound.

Scientific Research Applications

N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been studied extensively in the scientific community due to its potential use as a therapeutic agent. The compound has been shown to modulate the activity of KCNQ potassium channels, which are involved in the regulation of neuronal excitability. This compound has been shown to increase the activity of KCNQ2/3 channels, which are implicated in several neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. This compound has also been shown to have potential therapeutic applications in the treatment of heart failure and cancer.

properties

IUPAC Name

N-[2-(propylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-9-19-18(22)13-5-3-4-6-14(13)20-17(21)12-7-8-15-16(10-12)24-11-23-15/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRGIACNRRFKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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